1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine
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Description
“1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine” is a synthetic compound . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes. For instance, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a benzyl group, a nitrobenzyl group, and a sulfanyl group attached to a methylphenyl group .Scientific Research Applications
Potential Anti-malarial Agents
Research on piperazine derivatives has shown their potential as anti-malarial agents. For example, the study by Cunico et al. (2009) discussed the structures of three piperazine derivatives, highlighting their anti-malarial activity. These findings underscore the significance of structural modifications in enhancing the anti-malarial properties of piperazine compounds (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Metabolic Pathways
The metabolism of Lu AA21004, a novel antidepressant containing a piperazine unit, was extensively studied by Hvenegaard et al. (2012). This research provides valuable insights into the oxidative metabolism of piperazine derivatives, identifying the enzymes involved in the metabolic pathways. Such information is crucial for understanding the pharmacokinetics and potential interactions of piperazine-based drugs (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Antimicrobial Evaluation
Yung, Mahony, and Whitehouse (1971) synthesized and tested hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines for their in vitro antibacterial and antifungal activities. Their work demonstrates the antimicrobial potential of piperazine derivatives, providing a basis for the development of new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).
Properties
IUPAC Name |
1-benzyl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-20-7-10-23(11-8-20)31-25-12-9-22(17-24(25)28(29)30)19-27-15-13-26(14-16-27)18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNVBQXTFOPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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